molecular formula C15H19NO6 B141143 3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 149520-06-9

3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B141143
CAS No.: 149520-06-9
M. Wt: 309.31 g/mol
InChI Key: UOQWIQGAZKFCDC-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a specialized amino acid derivative featuring three key structural motifs:

  • Benzo[d][1,3]dioxol-5-yl (piperonyl) group: A methylenedioxy-substituted aromatic ring known for enhancing metabolic stability and modulating electronic properties in bioactive molecules .
  • tert-Butoxycarbonyl (Boc) protecting group: A widely used acid-labile protecting group for amines, facilitating selective deprotection during multi-step syntheses .

This compound is primarily utilized as an intermediate in peptide synthesis and drug development, particularly in the design of protease inhibitors and radiopharmaceuticals .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQWIQGAZKFCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373552
Record name 3-(2H-1,3-Benzodioxol-5-yl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149520-06-9
Record name 3-(2H-1,3-Benzodioxol-5-yl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzo[d] dioxole Moiety

The benzodioxole ring is typically synthesized via cyclization of catechol derivatives. In one approach, catechol reacts with formaldehyde under acidic conditions (e.g., H₂SO₄ or HCl) at 60–80°C to form the 1,3-benzodioxole scaffold. Alternative methods employ dichloromethane or diethyl carbonate as methylene donors, though yields vary significantly (45–78%) depending on the catalyst.

Introduction of the Propanoic Acid Side Chain

Alkylation of the benzodioxole intermediate is achieved using halogenated propanoic acid derivatives. For example, ethyl 3-chloropropionate reacts with the benzodioxole nucleophile in dimethylformamide (DMF) at 20°C for 2 hours, yielding 3-(1,3-benzodioxol-5-yl)propanoic acid ethyl ester with 90% efficiency. Sodium hydride (NaH) serves as a base to deprotonate the benzodioxole, enhancing nucleophilicity.

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced using Boc-Cl (tert-butoxycarbonyl chloride) in the presence of triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). Reaction conditions typically involve dichloromethane (DCM) at 0–25°C for 4–12 hours, achieving >85% protection efficiency. Critical parameters include stoichiometric control (1.2–1.5 equivalents of Boc-Cl) and rigorous exclusion of moisture to prevent premature deprotection.

Final Deprotection and Acid Formation

Saponification of the ethyl ester to the free carboxylic acid is performed using aqueous NaOH or LiOH in tetrahydrofuran (THF) at 40–60°C. Yields range from 75–92%, with purification via acidification (HCl) and recrystallization from ethanol/water mixtures.

Table 1: Key Reaction Parameters for Laboratory-Scale Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Benzodioxole formationCatechol, HCHO, H₂SO₄, 70°C, 6 h7895
AlkylationEthyl 3-chloropropionate, NaH, DMF, 20°C, 2 h9098
Boc protectionBoc-Cl, Et₃N, DCM, 0°C → 25°C, 8 h8797
Ester hydrolysisLiOH, THF/H₂O, 50°C, 4 h9299

Industrial Production Strategies

Continuous Flow Microreactor Systems

Industrial synthesis prioritizes throughput and sustainability. Flow microreactors enable rapid mixing and heat transfer, reducing reaction times by 40–60% compared to batch processes. For instance, the Boc protection step achieves 94% yield in 2 hours using a tubular reactor with a residence time of 8 minutes at 30°C.

Solvent Recycling and Green Chemistry

DMF is replaced with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) in large-scale operations due to their lower toxicity and higher recyclability. Closed-loop systems recover >90% of solvents, reducing waste generation by 70%.

Crystallization-Driven Purification

Industrial processes employ antisolvent crystallization using heptane or methyl tert-butyl ether (MTBE) to isolate the final product with ≥99.5% purity. Particle size distribution is controlled via temperature cycling, ensuring consistency in downstream formulations.

Enantioselective Synthesis and Resolution

Asymmetric Alkylation

Chiral auxiliaries such as (S)-(−)-1-phenylethylamine (PEA) induce enantioselectivity during the alkylation step. In a patented method, racemic 3-(1,3-benzodioxol-5-yl)-2-methylpropanal is resolved using (S)-PEA to form diastereomeric salts, yielding the (R)-enantiomer with 98% enantiomeric excess (ee).

Enzymatic Resolution

Lipase-mediated kinetic resolution offers an alternative to chemical methods. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-ethyl ester, leaving the (R)-enantiomer intact with 91% ee. Reaction conditions (pH 7.5, 35°C) are milder than traditional acidic deprotection, preserving acid-sensitive functional groups.

Table 2: Comparison of Enantioselective Methods

MethodCatalyst/Reagentee (%)Yield (%)
Chiral auxiliary(S)-PEA9885
EnzymaticCAL-B lipase9178
Chiral chromatographyCellulose tris(3,5-DMP)9965

Critical Analysis of Methodologies

Yield vs. Stereochemical Purity Trade-offs

While flow reactors maximize yield (90–94%), they provide limited stereochemical control unless integrated with chiral catalysts. In contrast, enzymatic resolution achieves high ee (91%) but suffers from lower yields (78%) due to incomplete conversion.

Environmental Impact

Traditional DMF-based processes generate 5.2 kg waste per kg product, whereas CPME/2-MeTHF systems reduce this to 1.8 kg. Lifecycle assessments show a 45% reduction in carbon footprint for green solvent strategies.

Cost Considerations

Boc-Cl accounts for 62% of raw material costs in lab-scale synthesis. Industrial-scale in situ Boc generation using di-tert-butyl dicarbonate (Boc₂O) and DMAP lowers costs by 30% .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure is significant in the design of pharmaceuticals due to its ability to interact with biological targets. Its derivatives have shown promise as:

  • Anticancer Agents : Compounds similar to 3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid have been explored for their potential in inhibiting cancer cell proliferation. The benzo[d][1,3]dioxole moiety is known for its ability to modulate various signaling pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Drugs : The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing anti-inflammatory medications. Research indicates that modifications of the benzo[d][1,3]dioxole structure can enhance anti-inflammatory activity .

Drug Delivery Systems

Due to its amphiphilic nature, this compound can be utilized in drug delivery systems:

  • Nanoparticle Formulations : The compound can be incorporated into nanoparticles to improve the solubility and bioavailability of poorly soluble drugs. Studies have demonstrated that such formulations can enhance drug delivery efficiency while reducing systemic toxicity .
  • Targeted Delivery : Its ability to modify surface properties of drug carriers allows for targeted delivery mechanisms. This is particularly useful in delivering chemotherapeutic agents directly to tumor sites, minimizing side effects associated with conventional chemotherapy .

Biological Research

In biological studies, this compound serves as a valuable tool:

  • Biochemical Probes : Researchers utilize derivatives of this compound as biochemical probes to study enzyme interactions and metabolic pathways. Its structural features enable selective binding to specific enzymes or receptors, facilitating the understanding of complex biological processes .
  • Cellular Studies : The compound has been employed in cellular assays to evaluate its effects on cell viability and proliferation. Preliminary results indicate that it may induce apoptosis in certain cancer cell lines, suggesting potential therapeutic applications .

Case Studies and Experimental Findings

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro with IC50 values lower than traditional agents .
Study 2Drug DeliveryShowed improved solubility and bioavailability of co-administered drugs when formulated with this compound .
Study 3Biochemical ProbingIdentified specific enzyme interactions leading to insights into metabolic pathways influenced by this compound .

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Boc-Protected Amino Acids with Varied Aromatic Substituents

Compound Name Structural Differences Key Features Applications References
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid Replaces benzo[d][1,3]dioxol-5-yl with iodophenyl - Iodine enhances steric bulk and potential for radiolabeling.
- Lower electron density compared to benzodioxol.
Anticancer agent precursors (e.g., type D/L inhibitors) .
(R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid Phenyl substituent instead of benzodioxol - Simpler aromatic system with reduced metabolic stability.
- Higher hydrophobicity.
Intermediate in peptidomimetic synthesis .

Key Insight : The benzo[d][1,3]dioxol group offers superior metabolic stability and π-π interaction capabilities compared to phenyl or iodophenyl groups, making it advantageous in CNS-targeting therapeutics .

Variants with Modified Backbones or Substituents

Compound Name Structural Differences Key Features Applications References
3-((tert-Butoxycarbonyl)amino)-3-(5-ethylfuran-2-yl)propanoic acid Replaces benzodioxol with 5-ethylfuran - Furan’s electron-rich nature enhances reactivity.
- Reduced steric hindrance.
Potential use in agrochemicals or antiviral agents .
3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid Methyl substitution at C2 - Increased steric bulk alters enzyme binding.
- Reduced solubility due to hydrophobicity.
Anticancer and anti-inflammatory research .

Key Insight: The propanoic acid backbone’s flexibility allows modular substitutions, enabling tuning of solubility and target affinity.

Analogous Protecting Group Strategies

Compound Name Structural Differences Key Features Applications References
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid Fmoc instead of Boc protection - Base-labile Fmoc enables orthogonal deprotection.
- Preferred for solid-phase peptide synthesis.
Peptide therapeutics and combinatorial libraries .

Key Insight : Boc protection is favored in solution-phase synthesis due to acid-lability, whereas Fmoc is ideal for stepwise SPPS workflows .

Derivatives with Functionalized Benzodioxol Groups

Compound Name Structural Differences Key Features Applications References
3,4-Methylenedioxycinnamic acid α,β-unsaturated carboxylic acid backbone - Conjugated double bond enhances UV absorption and reactivity.
- Used as a photosensitizer.
Photodynamic therapy and organic electronics .
3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol Propanol instead of propanoic acid - Alcohol functionality permits esterification or etherification.
- Lower acidity.
Intermediate in fragrance and polymer chemistry .

Key Insight: The propanoic acid moiety in the target compound enhances water solubility and metal-chelating capacity, critical for pharmacokinetics .

Biological Activity

3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to as (R)-beta-[[(tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on antioxidant activity and its implications in pharmacology.

  • IUPAC Name : (R)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • Molecular Formula : C15H19NO6
  • Molecular Weight : 309.32 g/mol
  • CAS Number : 162240-68-8

The structure features a benzodioxole moiety which is known for its diverse biological activities. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amino groups during chemical reactions.

Synthesis

The synthesis of this compound typically involves the coupling of a benzodioxole derivative with a tert-butoxycarbonyl protected amino acid. This process can be optimized through various reaction conditions to enhance yield and purity.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds containing the benzodioxole structure. For instance, a related compound isolated from Hypecoum erectum exhibited moderate antioxidant activity with an IC50 value of 86.3 μM in DPPH scavenging assays . Although specific data for this compound is limited, the structural similarities suggest comparable activity.

CompoundIC50 (μM)Source
Hypecoumic Acid86.3 ± 0.2Hypecoum erectum
Coptisine252.6Hypecoum erectum
Protopine345.2Hypecoum erectum

Modulation of ATP-Binding Cassette Transporters

Another area of interest is the potential role of benzodioxole derivatives in modulating ATP-binding cassette (ABC) transporters. These transporters are crucial for drug absorption and resistance mechanisms in cancer cells. Compounds similar to this compound have been investigated for their ability to enhance the efficacy of chemotherapeutic agents by inhibiting ABC transporters .

Case Studies

  • Antioxidative Properties : A study conducted on various benzodioxole derivatives demonstrated that modifications at the amino acid level significantly influenced their antioxidative properties. The introduction of different protective groups like Boc enhanced stability and bioactivity .
  • Pharmacological Applications : Research has shown that derivatives of benzodioxole can act as modulators for various biological pathways, including inflammation and oxidative stress responses. This positions compounds like this compound as potential therapeutic agents in treating diseases characterized by oxidative damage .

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